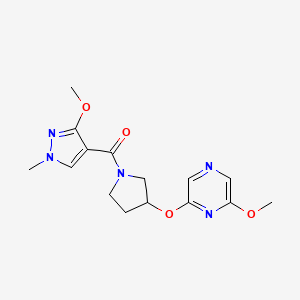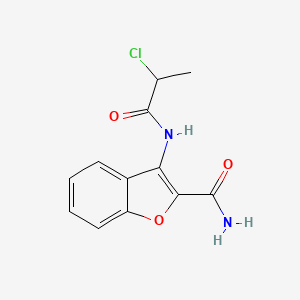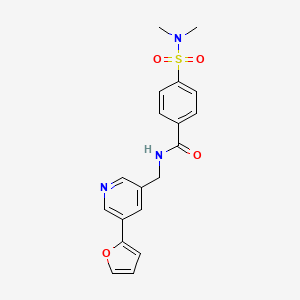
4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known as DMSB or Compound 25, and it is a small molecule inhibitor that targets specific enzymes and proteins in the body.
Applications De Recherche Scientifique
Synthesis and Derivative Exploration
Research in heterocyclic chemistry has explored the utility of N,N-dimethylsulfamoyl benzamide derivatives as versatile building blocks for synthesizing various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These studies have demonstrated the potential for creating compounds with varied biological activities through strategic modifications of the core structure. One approach involved the reaction of a related enaminone with N-nucleophiles, leading to the synthesis of arylaminopropenone derivatives and further transformation into pyrazole, isoxazole, and pyrimidinethione derivatives, highlighting the compound's versatility as a precursor for diverse heterocyclic compounds (Farag et al., 2011).
Analytical and Quality Control Techniques
In analytical chemistry, derivatives similar to 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide have been used in the development of nonaqueous capillary electrophoresis methods. This has implications for the separation and quality control of pharmaceutical compounds, showcasing the compound's relevance in pharmaceutical analysis and its potential in improving the detection and characterization of related substances (Ye et al., 2012).
Advanced Material Development
In material science, derivatives of N,N-dimethylsulfamoyl benzamides have been investigated for their potential in creating new materials with unique properties. For instance, the synthesis of polyamides and poly(amide-imide)s derived from diamines and diacid chlorides, including similar structures, has been explored. These materials exhibit high thermal stability and solubility in polar organic solvents, making them suitable for various applications in high-performance polymers (Saxena et al., 2003).
Pharmaceutical Applications
On the pharmaceutical front, compounds structurally related to this compound have shown promise in drug discovery. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural motifs similar to the compound , have demonstrated significant antiprotozoal activity. These findings suggest the potential for derivatives of the compound to serve as leads in the development of new antiprotozoal agents (Ismail et al., 2004).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-7-5-15(6-8-17)19(23)21-12-14-10-16(13-20-11-14)18-4-3-9-26-18/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNWPUKJVYQGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
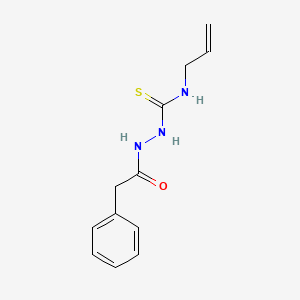


![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
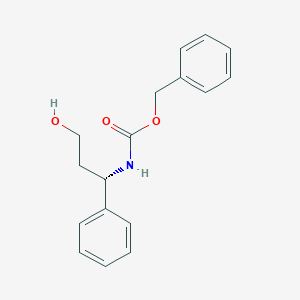

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
